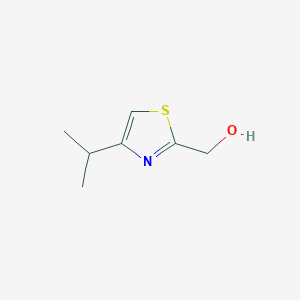

(4-Isopropylthiazol-2-yl)methanol

描述

(4-Isopropylthiazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H11NOS and its molecular weight is 157.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

The compound (4-Isopropylthiazol-2-yl)methanol has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that thiazole derivatives exhibit significant antibacterial activity, and this compound is no exception.

Synthesis and Evaluation

A study synthesized multiple thiazole derivatives, including this compound, and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results demonstrated promising Minimum Inhibitory Concentrations (MICs) against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1 | 0.17 | E. coli |

| 2 | 0.23 | S. aureus |

| 3 | 0.47 | Bacillus cereus |

This data suggests that this compound could serve as a potential lead compound for developing new antibacterial agents, particularly in light of increasing antibiotic resistance .

Anticonvulsant Properties

Recent studies have also explored the anticonvulsant effects of thiazole derivatives, including those containing the isopropyl group. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models.

Case Study: Anticonvulsant Activity

In a study involving various thiazole derivatives, it was found that compounds with substitutions at the 4-position, such as isopropyl groups, exhibited notable anticonvulsant properties.

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| 4-Isopropylthiazol-2-ylmethanol | 24.38 | MES (Maximal Electroshock Seizure) |

| Other Analogues | <20 | PTZ (Pentylenetetrazol) Seizure Model |

These findings indicate that this compound may contribute to the development of new anticonvulsant therapies .

Antitumor Activity

Thiazole derivatives have been recognized for their antitumor activities, and research into this compound suggests potential applications in oncology.

Synthesis and Screening

A series of thiazole-pyridine hybrids were synthesized, including variations of this compound, and screened against several cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 1 | 5.71 | MCF-7 (Breast Cancer) |

| 2 | 10.50 | HepG2 (Liver Cancer) |

These compounds showed greater efficacy compared to standard chemotherapy agents like 5-fluorouracil, indicating that this compound could play a role in future cancer treatments .

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids.

Mechanistic Notes :

-

MnO₂ selectively oxidizes the primary alcohol to an aldehyde without over-oxidation.

-

Strong oxidants like KMnO₄ proceed to the carboxylic acid stage, confirmed by loss of -OH IR peaks .

Esterification and Ether Formation

The alcohol participates in nucleophilic acyl substitution and Williamson ether synthesis.

Notable Observations :

-

Etherification requires anhydrous conditions to avoid competing hydrolysis .

-

Steric hindrance from the isopropyl group slows reaction kinetics.

Nucleophilic Substitution

The hydroxyl group can be replaced by amines or halides under specific conditions.

Mechanistic Pathways :

-

SOCl₂ converts the alcohol to a chlorinated intermediate via a two-step protonation-displacement mechanism .

-

Amination proceeds through an SN2 mechanism, favored by polar aprotic solvents .

Condensation Reactions

The compound forms Schiff bases and heterocyclic adducts.

Key Insights :

-

Schiff base formation is pH-sensitive, requiring mild acid catalysis .

-

Cyclocondensation with thiourea exploits the electrophilic α-carbon of the thiazole ring .

Catalytic Hydrogenation

The thiazole ring undergoes partial or full hydrogenation.

| Reaction | Conditions | Product | Key Data |

|---|---|---|---|

| Ring hydrogenation | H₂, Pd/C, 50 psi | (4-Isopropylthiazoline-2-yl)methanol | ¹H-NMR: δ 3.12 (m, 2H, CH₂) ; IR: 1614 cm⁻¹ (C=N reduction) |

Challenges :

属性

CAS 编号 |

156589-83-2 |

|---|---|

分子式 |

C7H11NOS |

分子量 |

157.24 g/mol |

IUPAC 名称 |

(4-propan-2-yl-1,3-thiazol-2-yl)methanol |

InChI |

InChI=1S/C7H11NOS/c1-5(2)6-4-10-7(3-9)8-6/h4-5,9H,3H2,1-2H3 |

InChI 键 |

YJTSEYDGJPGJPR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CSC(=N1)CO |

规范 SMILES |

CC(C)C1=CSC(=N1)CO |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。